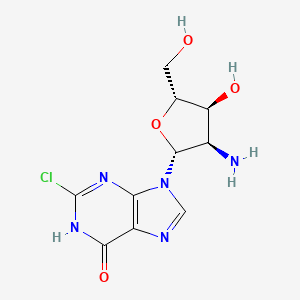

2'-Amino-2'deoxy-2-chloroinosine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

76727-51-0 |

|---|---|

Molekularformel |

C10H12ClN5O4 |

Molekulargewicht |

301.69 g/mol |

IUPAC-Name |

9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-chloro-1H-purin-6-one |

InChI |

InChI=1S/C10H12ClN5O4/c11-10-14-7-5(8(19)15-10)13-2-16(7)9-4(12)6(18)3(1-17)20-9/h2-4,6,9,17-18H,1,12H2,(H,14,15,19)/t3-,4-,6-,9-/m1/s1 |

InChI-Schlüssel |

YCJHMUMFXXZXNK-DXTOWSMRSA-N |

Isomerische SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N)N=C(NC2=O)Cl |

Kanonische SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)N)N=C(NC2=O)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Amino 2 Deoxy 2 Chloroinosine

Chemical Synthesis Approaches to the Core Structure

The chemical synthesis of 2'-Amino-2'-deoxy-2-chloroinosine necessitates a multi-step approach, beginning with the synthesis of the modified purine (B94841) base, 2-chlorohypoxanthine, followed by its glycosylation with a suitably protected deoxyribose derivative, and subsequent introduction of the 2'-amino group.

Strategies for 2-Chloroinosine (B17576) Synthesis

The precursor 2-chloroinosine is typically synthesized from inosine (B1671953) or guanosine (B1672433). A common strategy involves the diazotization of the 2-amino group of guanosine in the presence of a chloride source. Another approach is the direct chlorination of inosine at the 2-position. A key intermediate in some syntheses is 2,6-dichloropurine (B15474), which can be selectively manipulated to introduce the desired functionalities. For instance, treatment of 3',5'-di-O-toluoyl-2,6-dichloropurine-2'-deoxyriboside with diethylaminosulfur trifluoride (DAST) can lead to the formation of 2-chloro-6-fluoropurine derivatives, which are versatile intermediates. openaccesspub.org Hydrolysis of such compounds can then yield the desired 2-chloroinosine derivative. openaccesspub.org

Introduction of the 2'-Amino Group

The introduction of an amino group at the 2'-position of the sugar ring is a critical and often challenging step. One common method involves the synthesis of a 2'-azido-2'-deoxynucleoside intermediate from a precursor with a suitable leaving group at the 2'-position, often in an arabino configuration. The azide (B81097) group can then be reduced to the desired amino group. For example, starting from uridine, a 2'-azido intermediate can be formed, which upon hydrogenation yields the corresponding 2'-aminonucleoside. nih.gov Another strategy involves the use of an N-hydroxyphthalimide moiety, which is introduced at the 3' position and can be subsequently converted to an O-amino group. google.com More recent methods explore boron-catalyzed couplings of glycosyl fluorides with silyl (B83357) ether acceptors, utilizing a 2,2,2-trichloroethoxycarbonyl (Troc) protecting group for the C2 amino functionality. chemrxiv.org

Glycosylation Chemistry for Nucleoside Formation

The formation of the N-glycosidic bond between the purine base and the sugar moiety is a pivotal step in nucleoside synthesis. wikipedia.org Common methods include the fusion reaction, the metal salt procedure, and the silyl-Hilbert-Johnson reaction. In the context of 2'-deoxy-2'-aminonucleosides, glycosylation is often performed with a protected sugar derivative. For instance, a convergent synthesis can be achieved by the glycosylation of persilylated nucleobases with a protected 2-α-phthalimidomethyl ribofuranoside. rsc.org The stereoselectivity of the glycosylation is a major consideration, with the goal of obtaining the desired β-anomer. The use of thioglycosides as glycosyl donors has also proven effective in the synthesis of 2-deoxyglycosides. nih.gov

Stereochemical Considerations and Control in Synthesis

Controlling the stereochemistry at the anomeric carbon (C1') and the 2'-position of the sugar is crucial for the biological activity of the final nucleoside. The formation of the desired β-anomer during glycosylation is often directed by neighboring group participation from a protecting group at the 2'-position. scripps.edu However, in the synthesis of 2'-deoxynucleosides, the absence of a 2'-hydroxyl group makes stereocontrol more challenging. scripps.edu The stereochemistry at the 2'-position, where the amino group is introduced, is also critical. Syntheses often start from chiral precursors or employ stereoselective reactions to ensure the correct configuration. For example, the synthesis of double-headed nucleosides has involved the inversion of configuration at C-2' to generate different isomers. nih.gov The use of specific catalysts and reaction conditions can influence the stereochemical outcome. google.com

Protecting Group Strategies in Complex Nucleoside Synthesis

The synthesis of complex nucleosides like 2'-Amino-2'-deoxy-2-chloroinosine heavily relies on the use of protecting groups to mask reactive functional groups on both the sugar and the base moieties. jocpr.comlibretexts.org For the sugar, hydroxyl groups are commonly protected as esters (e.g., acetyl, benzoyl) or ethers (e.g., silyl ethers). jocpr.com The amino group on the purine base and the introduced 2'-amino group also require protection to prevent unwanted side reactions during synthesis. libretexts.org Common amino protecting groups include acyl groups like benzoyl (Bz) and carbamates such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). jocpr.comresearchgate.net The choice of protecting groups is critical, and an orthogonal protecting group strategy is often employed, allowing for the selective deprotection of one group in the presence of others. researchgate.netsigmaaldrich.com For instance, silyl ethers are commonly used for hydroxyl protection, while acetyl groups can mask primary amines. jocpr.com

Biocatalytic and Microbial Synthesis Pathways

Biocatalytic methods offer an alternative to chemical synthesis, often providing higher stereoselectivity and milder reaction conditions. Whole-cell biocatalysis and isolated enzymes have been utilized for the synthesis of modified nucleosides.

Enzymatic Transglycosylation for 2'-Amino-2'-deoxyribonucleoside Formation

Enzymatic transglycosylation has emerged as a powerful and highly specific method for the synthesis of nucleoside analogues, overcoming many challenges associated with traditional chemical synthesis, such as the need for extensive protection and deprotection steps and the formation of isomeric mixtures. nih.gov This biocatalytic approach involves the transfer of a glycosyl moiety from a donor nucleoside to an acceptor base, a reaction often catalyzed by nucleoside phosphorylases (NPs) or nucleoside deoxyribosyltransferases (NdRTs). nih.govoup.com

The synthesis of 2'-amino-2'-deoxyribonucleosides can be efficiently achieved through this method. For instance, the synthesis of 2-chloro-2'-deoxyadenosine has been accomplished by the enzymatic trans-2'-deoxyribosylation of 2-chloroadenine (B193299) using whole cells of E. coli as a biocatalyst and 2'-deoxyguanosine (B1662781) as the donor of the glycosyl group. researchgate.net This process involves two coupled reversible reactions: the phosphorolysis of the donor nucleoside to form an α-D-2-deoxyribofuranose-1-phosphate intermediate, followed by the condensation of this intermediate with the acceptor base. researchgate.net

The choice of enzyme is crucial for the success of the transglycosylation reaction. Nucleoside deoxyribosyltransferase-II (NdRT-II) from Lactobacillus helveticus exhibits broad specificity for acceptor bases, including 6-substituted purines, making it a valuable tool for these syntheses. nih.gov Similarly, recombinant E. coli purine nucleoside phosphorylase (PNP) is widely used due to its ability to process both ribo- and 2'-deoxyribopurine nucleosides. researchgate.netnih.gov

Optimization of Biotransformation Conditions (e.g., pH, Inorganic Phosphate)

The efficiency of enzymatic biotransformations is highly dependent on the reaction conditions. Optimizing parameters such as pH, temperature, substrate concentrations, and the presence of co-factors can significantly enhance product yields. nih.gov

For enzymatic transglycosylation reactions, the concentration of inorganic phosphate (B84403) (Pi) is a critical factor. The phosphorolysis of the donor nucleoside is a reversible reaction, and the equilibrium can be shifted towards the formation of the desired product by carefully controlling the Pi concentration. nih.gov The ratio of the nucleoside donor to the acceptor base and phosphate anion (D:B:Pi) is a key parameter that is often varied to optimize the reaction. nih.gov

The pH of the reaction medium also plays a vital role in enzyme activity and stability. For instance, in the microbial transformation of steroidal saponins, the optimal pH for the conversion was found to be 6. nih.gov Similarly, in the enzymatic synthesis of 2'-deoxyguanosine, the reaction conditions, including pH, were optimized to achieve high yields. oup.com The use of whole microbial cells as biocatalysts can sometimes simplify the process by providing a stable environment for the enzymes and eliminating the need for enzyme purification.

Microbial Strain Selection and Fermentation Processes

The selection of an appropriate microbial strain is fundamental to the successful production of nucleoside derivatives through fermentation. Microorganisms can be natural producers of these compounds or can be engineered to express specific enzymes for targeted biotransformations. nih.gov

Actinomadura sp. strain ATCC 39365, for example, is a known producer of 2'-chloropentostatin and 2'-amino-2'-deoxyadenosine (B84144). nih.govnih.gov The identification and use of such strains are crucial for the industrial-scale production of these valuable compounds. In other cases, strains like E. coli are genetically modified to overexpress specific enzymes, such as nucleoside phosphorylases, to serve as efficient biocatalysts. researchgate.net

Fermentation process parameters are meticulously controlled to maximize product yield. These parameters include temperature, pH, dissolved oxygen levels, and nutrient composition. nih.govnih.gov For example, in the production of short-chain primary amines, the fermentation temperature was maintained at 30°C and the pH at 7.0. nih.gov Fed-batch fermentation is a common strategy employed to achieve high cell densities and, consequently, higher product titers. nih.gov The composition of the fermentation medium, including the presence of specific amino acids, can also significantly influence the metabolic pathways and the final product profile. nih.gov

Investigation of Biosynthetic Gene Clusters for Nucleoside Derivatives

Understanding the genetic basis of nucleoside antibiotic biosynthesis is key to enhancing their production and for generating novel analogs through genetic engineering. The genes responsible for the biosynthesis of these compounds are often clustered together in the microbial genome, forming a biosynthetic gene cluster (BGC). nih.govnih.gov

In the case of 2'-chloropentostatin and 2'-amino-2'-deoxyadenosine produced by Actinomadura sp. ATCC 39365, a single gene cluster, designated as the ada cluster, has been identified as being essential for the biosynthesis of both compounds. nih.govnih.gov Further investigation revealed that these two nucleosides are synthesized via independent pathways originating from this single BGC. nih.govnih.gov The identification of such clusters allows for targeted genetic manipulations to increase the production of the desired compounds or to create new derivatives.

Bioinformatic analysis of these gene clusters helps in predicting the function of the encoded enzymes. For instance, the ada cluster was found to contain genes for a Nudix hydrolase and a cation/H+ antiporter, which were shown to be involved in the initiation of 2'-amino-2'-deoxyadenosine biosynthesis and the chlorination step of 2'-chloropentostatin biosynthesis, respectively. nih.gov The study of BGCs is a rapidly advancing field that holds immense promise for the discovery and production of new nucleoside-based drugs.

Chemical Modifications and Derivatization Strategies Utilizing 2'-Amino-2'-deoxy-2-chloroinosine as an Intermediate

The strategic use of versatile intermediates is a cornerstone of modern synthetic chemistry. 2'-Amino-2'-deoxy-2-chloroinosine serves as a valuable scaffold for the creation of a wide array of nucleoside analogs with potential therapeutic applications. researchgate.net

Utility as a Versatile Intermediate for Nucleoside Analog Synthesis

The presence of reactive sites on both the purine base and the sugar moiety makes 2'-Amino-2'-deoxy-2-chloroinosine a highly adaptable intermediate. The chloro group at the 2-position of the purine ring can be readily displaced by various nucleophiles, allowing for the introduction of different functional groups. openaccesspub.org This chemical reactivity enables the synthesis of a diverse library of nucleoside analogs. researchgate.netnih.govnih.gov

For example, the synthesis of cladribine (B1669150) (2-chloro-2'-deoxyadenosine) can be achieved from a 2,6-dichloropurine precursor, highlighting the utility of halogenated purine nucleosides as synthetic intermediates. openaccesspub.org The ability to selectively modify the purine base while the 2'-amino group on the sugar is present opens up avenues for creating compounds with unique structural features and biological activities.

Functionalization at the 2'-Amino Position

The 2'-amino group of 2'-Amino-2'-deoxy-2-chloroinosine provides another handle for chemical modification. This amino group can be acylated, alkylated, or used in other coupling reactions to introduce a variety of substituents. chemrxiv.orgnih.gov Such modifications can significantly impact the biological properties of the resulting nucleoside analogs, including their antiviral or anticancer activity.

Modifications of the Purine Base (e.g., 2-Chloro Position)

The 2-chloro substituent on the purine ring of 2'-Amino-2'-deoxy-2-chloroinosine is a key site for chemical modification. It acts as a versatile leaving group, enabling nucleophilic substitution reactions to introduce a wide array of functional groups at this position. This reactivity is comparable to that observed in related 2-chloropurine nucleosides, such as 2-chloro-2'-deoxyinosine (B15364593). Research indicates that the 2-chloro derivative is often more reactive and synthetically useful than its bromo or fluoro counterparts. nih.gov

Nucleophilic Displacement Reactions:

The chlorine atom can be displaced by various nucleophiles to generate a library of 2-substituted 2'-amino-2'-deoxypurine nucleosides. This is a common strategy for creating analogs with altered base-pairing properties, improved biological stability, or specific functionalities for labeling and detection. For instance, amination reactions can be performed to introduce primary or secondary amines, converting the inosine analog into a guanosine or N-substituted guanosine analog.

In a related compound, 2,6-dichloropurine 2'-deoxyriboside, selective ammonolysis at the C6 position is used to produce 2-chloro-2'-deoxyadenosine (Cladribine). openaccesspub.org A similar selective reaction at the C2 position of 2'-Amino-2'-deoxy-2-chloroinosine would be expected, although reaction conditions would need to be carefully controlled to avoid displacement of the C6-carbonyl oxygen.

Palladium-Catalyzed Cross-Coupling Reactions:

The 2-chloro position is also amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon bonds, introducing aryl, alkenyl, or alkynyl groups. Studies on 2-chloro-2'-deoxyinosine have demonstrated the feasibility of Pd-catalyzed aryl amination and C-C cross-coupling, highlighting the synthetic utility of the 2-chloro group for creating diverse analogs. nih.gov These methodologies are directly applicable to 2'-Amino-2'-deoxy-2-chloroinosine, provided that the 2'-amino group is appropriately protected during the reaction.

Modifications at Other Purine Positions:

While the 2-chloro position is the most reactive site for substitution, other positions on the purine base can also be modified. For example, in the synthesis of cladribine analogs, the 6-position of a 2,6-dihalopurine precursor can be selectively targeted. Treatment of a protected 2,6-dichloropurine 2'-deoxyriboside with diethylaminosulfur trifluoride (DAST) yields the 2-chloro-6-fluoropurine derivative. openaccesspub.org This 6-fluoro group can then be displaced by various amines to create N6-alkylated analogs. openaccesspub.org

Table 1: Representative Modifications of the 2-Chloro Position in Purine Nucleosides Note: This table includes examples from closely related analogs, demonstrating the chemical potential of the 2-chloro-purine scaffold.

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 2-chloro-2'-deoxyinosine derivative | Various amines | Nucleophilic Displacement | N-substituted 2'-deoxyguanosine analogues | nih.gov |

| 2,6-dichloropurine 2'-deoxyriboside derivative | NH₃/MeOH/THF | Nucleophilic Displacement (Ammonolysis) | 2-chloro-2'-deoxyadenosine (Cladribine) | openaccesspub.org |

| 2,6-dichloropurine 2'-deoxyriboside derivative | Diethylaminosulfur trifluoride (DAST) | Halogen Exchange | 2-chloro-6-fluoropurine 2'-deoxyriboside derivative | openaccesspub.org |

| 2-chloro-2'-deoxyinosine derivative | Aryl boronic acids, Pd catalyst | Suzuki Coupling | 2-Aryl-2'-deoxyinosine derivatives | nih.gov |

Synthesis of Nucleotides and Oligonucleotide Building Blocks

The conversion of 2'-Amino-2'-deoxy-2-chloroinosine into its corresponding 5'-triphosphate or a phosphoramidite (B1245037) building block is essential for its incorporation into nucleic acid chains for therapeutic or diagnostic purposes. ki.senih.gov

Synthesis of Nucleoside Triphosphates:

The synthesis of the 5'-triphosphate derivative is typically achieved through phosphorylation of the 5'-hydroxyl group of the nucleoside. A common and efficient method is the one-pot Ludwig-Eckstein procedure. nih.gov This involves the initial formation of a 5'-monophosphate using phosphoryl chloride, followed by reaction with pyrophosphate to generate the triphosphate. This method has been successfully applied to a wide range of unprotected 2'-deoxynucleosides, yielding the desired 5'-triphosphates in good yields. nih.gov Enzymatic phosphorylation is another potential route, as studies have shown that related compounds like 2-chloro-2'-deoxyadenosine are readily phosphorylated to their monophosphate derivatives in cell lysates. nih.gov

Synthesis of Phosphoramidite Building Blocks:

For incorporation into synthetic oligonucleotides using automated solid-phase synthesis, 2'-Amino-2'-deoxy-2-chloroinosine must be converted into a phosphoramidite building block. nih.govresearchgate.net This process involves a series of protection and activation steps:

Protection of Functional Groups: The reactive functional groups, namely the 5'-hydroxyl, the 2'-amino group, and the N1 position of the hypoxanthine (B114508) base, must be protected to prevent side reactions during oligonucleotide synthesis.

The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMTr) group, which is acid-labile and allows for stepwise chain elongation.

The 2'-amino group requires a base-labile protecting group, such as trifluoroacetyl (TFA) or another suitable acyl group.

The purine base itself may also require protection to avoid side reactions like alkylation. mdpi.com

Phosphitylation: Once the protecting groups are in place, the 3'-hydroxyl group is reacted with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or bis(diisopropylamino)(2-cyanoethoxy)phosphine. mdpi.comnih.gov This reaction introduces the phosphoramidite moiety at the 3'-position, rendering the molecule ready for coupling to the growing oligonucleotide chain on a solid support.

The resulting phosphoramidite is a stable compound that can be purified and used in standard automated DNA/RNA synthesizers. metkinenchemistry.com The choice of protecting groups is crucial for ensuring efficient synthesis and subsequent deprotection of the final oligonucleotide. nih.gov

Table 2: General Strategy for Phosphoramidite Synthesis

| Step | Procedure | Typical Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1 | 5'-Hydroxyl Protection | Dimethoxytrityl chloride (DMTr-Cl) in pyridine | Protects the 5'-OH; removed after each coupling cycle. | mdpi.com |

| 2 | 2'-Amino Protection | Trifluoroacetic anhydride (B1165640) or other acylating agents | Protects the 2'-NH₂ group during synthesis. | researchgate.net |

| 3 | 3'-Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Activates the 3'-OH for coupling on the synthesizer. | nih.gov |

| 4 | Purification | Silica Gel Chromatography | Isolates the pure phosphoramidite building block. | nih.gov |

Biochemical and Metabolic Interplay of 2 Amino 2 Deoxy 2 Chloroinosine and Its Derived Analogs

Interactions with Nucleoside-Processing Enzymes

The biological activity of nucleoside analogs is initiated by their interaction with enzymes that process natural nucleosides. The specificity and efficiency of these interactions are critical determinants of the analog's metabolic activation and subsequent effects.

Nucleoside 2'-deoxyribosyltransferases (NDTs) are enzymes that play a role in the nucleoside salvage pathway by catalyzing the transfer of a deoxyribosyl group between purine (B94841) or pyrimidine (B1678525) bases. wikipedia.orgnih.gov These enzymes are classified into two main groups based on their substrate specificity: Type I enzymes are specific for purine-to-purine transfers, while Type II enzymes can transfer deoxyribose between both purines and pyrimidines. wikipedia.orgebi.ac.uk

The utility of NDTs has been harnessed for the in vitro synthesis of various nucleoside analogs for antiviral and anticancer applications. nih.gov Engineered NDTs have been developed to enhance activity toward unnatural nucleosides, such as those with modifications at the 2'-position, like 2'-fluoronucleosides. nih.govnih.gov For instance, research has focused on improving the substrate specificity of NDT from Lactobacillus leichmannii for 2'-fluoro-2'-deoxyuridine (2FDU) to synthesize 2'-fluoro-2'-deoxyadenosine (B150665) (2FDA). nih.gov This demonstrates that while wild-type NDTs may have low reactivity towards some modified nucleosides, their substrate scope can be expanded through molecular evolution. nih.gov The ability of 2'-Amino-2'-deoxy-2-chloroinosine to act as a substrate for NDTs would depend on the specific enzyme and whether its 2'-amino and 2'-chloro substitutions are tolerated within the active site, which is known to be shielded in both class I and class II enzymes. ebi.ac.uk

Adenosine (B11128) deaminase (ADA) is a crucial enzyme in purine metabolism that irreversibly catalyzes the hydrolytic deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine, respectively. tandfonline.comuni-freiburg.de This enzyme is vital for the proper function and development of the immune system. nih.gov The activity of ADA can be modulated by a variety of substances, including nucleoside analogs. nih.gov

Inosine and its analogs can act as inhibitors of ADA. tandfonline.com For example, inosine itself is a competitive inhibitor of ADA with a reported inhibition constant (KI) of 0.35 mM. tandfonline.com The interaction of various analogs with ADA is sensitive to structural modifications. The presence of a chlorine atom at the 2-position of the purine ring, as seen in the parent adenosine analog of 2'-Amino-2'-deoxy-2-chloroinosine, has been noted to decrease ADA inhibitory activity. researchgate.net This suggests that the electronic and steric properties of the purine base are critical for binding to the ADA active site. Therefore, inosine analogs derived from 2'-Amino-2'-deoxy-2-chloroinosine would be expected to interact with ADA, potentially modulating its activity and influencing the cellular pool of purine nucleosides.

| Compound | Enzyme | Effect | KI (mM) |

| Inosine | Adenosine Deaminase (ADA) | Competitive Inhibitor | 0.35 tandfonline.com |

| Adenine (B156593) | Adenosine Deaminase (ADA) | Competitive Inhibitor | 0.17 tandfonline.com |

| Purine | Adenosine Deaminase (ADA) | Competitive Inhibitor | 1.1 tandfonline.com |

| 2-Aminopurine | Adenosine Deaminase (ADA) | Competitive Inhibitor | 0.33 tandfonline.com |

Metabolic Fates and Biotransformation Pathways of Analogs

Once inside the cell, nucleoside analogs are subjected to various enzymatic transformations that determine their ultimate biological function. These biotransformation pathways often mirror those of their natural counterparts.

The conversion of adenosine analogs to their corresponding inosine analogs is a key metabolic step, primarily catalyzed by adenosine deaminase (ADA). nih.govresearchgate.net This enzymatic reaction involves a hydrolytic deamination at the 6-position of the purine ring, converting adenine to hypoxanthine (B114508), and thus adenosine to inosine. nih.govencyclopedia.pub This process is not limited to free nucleosides but also occurs on adenosine residues within RNA molecules, a process known as RNA editing. researchgate.netnih.gov

The precursor, 2'-amino-2'-deoxyadenosine (B84144), would be a substrate for ADA, leading to the formation of 2'-amino-2'-deoxyinosine. The efficiency of this conversion can be influenced by the specific structure of the tRNA anticodon loop and stem when the modification occurs at the tRNA level. nih.gov The introduction of a chlorine atom at the 2-position, resulting in 2'-Amino-2'-deoxy-2-chloroinosine, would occur through a separate synthetic pathway, as ADA does not catalyze chlorination. However, the deamination of a 2-chloro-2'-amino-2'-deoxyadenosine analog by ADA is a plausible metabolic route to form 2'-Amino-2'-deoxy-2-chloroinosine within a cellular context.

For most nucleoside analogs to exert their cytotoxic or antiviral effects, they must be phosphorylated to their corresponding 5'-mono-, di-, and triphosphate forms. nih.govnih.gov This anabolic process is carried out by cellular nucleoside and nucleotide kinases. The resulting triphosphates are the active metabolites that can interfere with nucleic acid synthesis. nih.gov

Molecular Mechanisms of Action of Derived Analogs (e.g., inhibition of nucleic acid synthesis, induction of apoptosis)

The active triphosphate metabolites of nucleoside analogs employ several mechanisms to disrupt cellular function, most notably by inhibiting the synthesis of nucleic acids and inducing programmed cell death, or apoptosis.

A primary mechanism of action for many nucleoside analogs is the inhibition of DNA and/or RNA synthesis. sigmaaldrich.comcreative-biolabs.comuobabylon.edu.iq The triphosphate forms of these analogs are recognized by DNA and RNA polymerases and can be incorporated into growing nucleic acid chains. nih.gov Once incorporated, they can terminate chain elongation or, if incorporated internally, alter the structure and function of the nucleic acid.

Analogs such as 2-bromo-2'-deoxyadenosine (B1615966) (2-BrdAdo) and 2-chloro-2'-deoxyadenosine (2-CldAdo) have been shown to be potent inhibitors of DNA synthesis, with a much lesser effect on RNA and protein synthesis. nih.gov This inhibition leads to an accumulation of cells in the S phase of the cell cycle, and at higher concentrations, a blockade at the G1/S border. nih.gov This suggests that the loss of cell viability is linked to the disruption of processes occurring at the initiation of DNA replication. nih.gov The triphosphate derivative of 2'-Amino-2'-deoxy-2-chloroinosine would be expected to function similarly, acting as a competitive inhibitor or a fraudulent substrate for DNA polymerases, thereby disrupting DNA replication and repair.

In addition to halting nucleic acid synthesis, nucleoside analogs are potent inducers of apoptosis. nih.govnih.gov The cellular stress caused by DNA replication arrest and the accumulation of DNA strand breaks are potent signals for initiating the apoptotic cascade.

Studies with 2-chloro-2'-deoxyadenosine (2-CdA) have demonstrated a dose-dependent induction of apoptosis in both normal and leukemic lymphocytes. nih.gov This effect is directly correlated with the intracellular accumulation of the active 2-CdA-5'-triphosphate. nih.gov The apoptotic program can be triggered in both dividing and non-dividing cells, making analogs like 2-CdA effective against low-grade, slow-growing cancers. nih.gov The combination of 2-CdA with other cytotoxic agents like doxorubicin (B1662922) has been shown to have a synergistic effect on apoptosis induction. nih.gov It is highly probable that the phosphorylated metabolites of 2'-Amino-2'-deoxy-2-chloroinosine would also trigger apoptosis through similar mechanisms, involving the activation of cellular stress pathways in response to DNA synthesis inhibition.

| Analog | Cell Line | IC50 (µM) | Primary Effect |

| 2-chloro-2'-deoxyadenosine (2-CldAdo) | CCRF-CEM (T-lymphoblastoid) | 0.045 nih.gov | Inhibition of DNA Synthesis, S-phase arrest nih.gov |

| 2-bromo-2'-deoxyadenosine (2-BrdAdo) | CCRF-CEM (T-lymphoblastoid) | 0.068 nih.gov | Inhibition of DNA Synthesis, S-phase arrest nih.gov |

| deoxyadenosine (B7792050) (dAdo) + EHNA | CCRF-CEM (T-lymphoblastoid) | 0.9 nih.gov | Inhibition of DNA Synthesis nih.gov |

Comparative Biochemical Studies with Other Purine Nucleoside Analogs

The biochemical and metabolic characteristics of 2'-Amino-2'-deoxy-2-chloroinosine are best understood through a comparative lens, juxtaposed with other well-researched purine nucleoside analogs. These analogs, while sharing a common purine scaffold, exhibit distinct biochemical behaviors owing to specific substitutions on the purine ring and the sugar moiety. This section will draw comparisons with key purine nucleoside analogs such as cladribine (B1669150) (2-chloro-2'-deoxyadenosine), fludarabine (B1672870), and others, to highlight the unique and shared aspects of their biochemical interplay.

Enzymatic Phosphorylation and Activation

A critical determinant of the activity of purine nucleoside analogs is their intracellular phosphorylation to the corresponding 5'-triphosphate, which is the active form of the drug. This process is initiated by cellular kinases.

Cladribine (2-chloro-2'-deoxyadenosine) is efficiently phosphorylated by deoxycytidine kinase (dCK) to its 5'-monophosphate derivative. nih.gov This is the rate-limiting step in its activation pathway. Subsequent phosphorylations to the di- and triphosphate forms are carried out by other cellular kinases. The efficiency of this initial phosphorylation step is a key factor in the selective toxicity of cladribine towards lymphocytes, which exhibit high dCK activity. nih.gov

In contrast, the enzymatic phosphorylation of 2'-Amino-2'-deoxy-2-chloroinosine is a subject of ongoing research. Based on its structural similarity to other 2'-deoxy-purine nucleosides, it is hypothesized that it would also be a substrate for dCK. However, the presence of the 2'-amino group and the 2-chloro substitution on the inosine base may influence the kinetics of this reaction. Comparative studies are needed to determine the Vmax and Km values for the phosphorylation of 2'-Amino-2'-deoxy-2-chloroinosine by dCK relative to cladribine and other analogs.

A study on the enzymatic synthesis of 2'-deoxyguanosine (B1662781) utilized 2-amino-6-chloropurine-2'-deoxyriboside as a substrate for transglycosylation, highlighting the potential for enzymatic modifications of related compounds. nih.gov

| Compound | Primary Phosphorylating Enzyme | Relative Phosphorylation Efficiency |

| Cladribine | Deoxycytidine Kinase (dCK) | High in Lymphocytes |

| Fludarabine | Deoxycytidine Kinase (dCK) | High |

| 2'-Amino-2'-deoxy-2-chloroinosine | Hypothesized: Deoxycytidine Kinase (dCK) | Under Investigation |

This table presents a simplified comparison of the enzymatic activation of purine nucleoside analogs. The efficiency can vary significantly between different cell types.

Metabolic Stability and Deamination

The susceptibility of purine nucleoside analogs to degradation by enzymes such as adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP) significantly impacts their bioavailability and duration of action.

Cladribine is notably resistant to deamination by ADA due to the presence of the chlorine atom at the 2-position of the adenine base. nih.gov This resistance contributes to its longer intracellular half-life and sustained therapeutic effect. Similarly, fludarabine is also resistant to ADA.

The metabolic stability of 2'-Amino-2'-deoxy-2-chloroinosine against deaminases and phosphorylases has not been extensively reported. The 2-chloro substitution is expected to confer resistance to ADA. However, the 2'-amino group might alter its interaction with other metabolic enzymes.

| Compound | Susceptibility to Adenosine Deaminase (ADA) |

| Deoxyadenosine | High |

| Cladribine | Resistant |

| Fludarabine | Resistant |

| 2'-Amino-2'-deoxy-2-chloroinosine | Expected to be Resistant |

This table provides a general overview of the metabolic stability of these compounds towards ADA.

Mechanism of Action: Inhibition of DNA Synthesis and Repair

The triphosphate forms of purine nucleoside analogs act as competitive inhibitors of DNA polymerases, leading to the termination of DNA chain elongation and inhibition of DNA synthesis. They can also be incorporated into the DNA strand, further disrupting its structure and function.

The triphosphate of cladribine (2-Cd-ATP) is a potent inhibitor of DNA polymerase α and β, which are crucial for DNA replication and repair. Incorporation of 2-Cd-ATP into DNA leads to strand breaks and triggers apoptosis. nih.gov Fludarabine triphosphate (F-ara-ATP) also inhibits DNA polymerases and ribonucleotide reductase, an enzyme essential for the production of deoxyribonucleotides.

It is anticipated that the triphosphate derivative of 2'-Amino-2'-deoxy-2-chloroinosine would also interfere with DNA synthesis. The precise inhibitory constants (Ki) for its triphosphate form against various DNA polymerases would need to be determined to fully understand its potency relative to other analogs.

Comparative Cytotoxicity

The cytotoxic effects of purine nucleoside analogs have been extensively studied in various cancer cell lines.

Cladribine exhibits potent cytotoxicity against both dividing and quiescent lymphoid cells. mdpi.com Its efficacy is particularly pronounced in hairy cell leukemia and chronic lymphocytic leukemia. nih.gov In a comparative study, 2-bromo-2'-deoxyadenosine, another halogenated purine analog, showed comparable cytotoxicity to cladribine in several T-lymphoblastoid cell lines. mdpi.com

The cytotoxic profile of 2'-Amino-2'-deoxy-2-chloroinosine is not well-documented in publicly available literature. To establish its therapeutic potential, comprehensive in vitro studies are required to determine its IC50 values against a panel of cancer cell lines and to compare these with the values for established purine nucleoside analogs.

| Compound | Target Cell Types | Primary Mechanism of Cytotoxicity |

| Cladribine | Lymphoid Malignancies | Inhibition of DNA synthesis, DNA strand breaks, apoptosis nih.gov |

| Fludarabine | Lymphoid Malignancies | Inhibition of DNA synthesis and ribonucleotide reductase, apoptosis |

| 2'-Amino-2'-deoxy-2-chloroinosine | Under Investigation | Hypothesized: Inhibition of DNA synthesis, apoptosis |

This table summarizes the primary cytotoxic mechanisms and target cells for these analogs.

Advanced Research Methodologies for 2 Amino 2 Deoxy 2 Chloroinosine and Its Derivatives

Analytical Techniques for Purity Assessment and Quantification in Research Samples

The purity and concentration of 2'-Amino-2'-deoxy-2-chloroinosine in research samples are critical parameters that influence experimental outcomes. High-performance liquid chromatography and ion-exchange chromatography are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of modified nucleosides like 2'-Amino-2'-deoxy-2-chloroinosine. thepharmajournal.comprotocols.io It is widely used for both the purification of synthetic products and the quantification of the compound in various matrices. nih.govnih.gov

Purity Assessment: Reversed-phase HPLC, often using a C18 column, is a standard method to assess the purity of 2'-Amino-2'-deoxy-2-chloroinosine. nih.govumich.edu The separation is based on the hydrophobicity of the compound and any impurities. By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, a quantitative measure of purity can be obtained. The presence of secondary peaks can indicate impurities or modified forms of the nucleoside. thepharmajournal.com For instance, a study on 2-chloro-2'-deoxyadenosine (a related compound) utilized an isocratic ion-pair HPLC method to separate it from its phosphorylated metabolites. nih.gov

Quantification: For accurate quantification, a calibration curve is constructed using standards of known concentrations. nih.govnih.gov The concentration of 2'-Amino-2'-deoxy-2-chloroinosine in a sample is then determined by comparing its peak area to the calibration curve. The limit of detection for similar chlorinated nucleosides has been reported in the nanomolar range, demonstrating the high sensitivity of HPLC-based methods. nih.govnih.gov A key aspect of quantification is the sample preparation, which may involve solid-phase extraction to remove interfering substances from the matrix. nih.gov

Below is a table summarizing typical HPLC conditions used for the analysis of related chlorinated nucleosides:

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 (e.g., Ultrasphere ODS, 250 x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Isocratic mixture of triethylammonium (B8662869) phosphate (B84403) buffer and methanol | nih.gov |

| Detection | UV absorbance at 265 nm | nih.govnih.gov |

| Flow Rate | Typically 1.0 mL/min | nih.gov |

| Temperature | Ambient or controlled (e.g., 50 °C for modified RNA) | nih.gov |

Ion Exchange Chromatography (IEC) for Nucleoside and Amino Acid Profiling

Ion-exchange chromatography (IEC) is a powerful technique for separating charged molecules, making it highly suitable for the analysis of nucleosides, nucleotides, and amino acids which can carry charges depending on the pH. nih.govjordilabs.combio-rad.com This method separates compounds based on their net charge by their interaction with a charged stationary phase. bio-rad.com

Nucleoside and Amino Acid Profiling: In the context of 2'-Amino-2'-deoxy-2-chloroinosine, which contains a basic amino group, IEC can be used to separate it from other nucleosides and amino acids that may be present in a research sample. researchgate.netshimadzu.com The separation is typically achieved by using a pH or salt gradient to elute the bound molecules from the column. nih.govbio-rad.com For instance, anion-exchange chromatography is effective for separating nucleotides, while cation-exchange chromatography can be used for compounds with positive charges. researchgate.net The choice of a strong or weak ion exchanger depends on the pH stability of the functional groups on the resin. bio-rad.com

The profiling of amino acids, which could be present as precursors or degradation products, is also effectively carried out using IEC. researchgate.netnih.gov Often, a post-column derivatization step with a reagent like ninhydrin (B49086) is used to detect the separated amino acids. researchgate.net

The following table outlines key aspects of IEC for nucleoside and amino acid analysis:

| Feature | Description | Reference |

| Principle | Separation based on net charge of the analyte. | bio-rad.com |

| Stationary Phase | Cation or anion exchange resins (strong or weak). | bio-rad.com |

| Elution | pH or salt gradient. | nih.govbio-rad.com |

| Applications | Separation of nucleosides, nucleotides, and amino acids. | nih.govjordilabs.com |

| Detection | UV absorbance or post-column derivatization (e.g., with ninhydrin for amino acids). | researchgate.net |

Spectroscopic Methods for Structural Elucidation and Conformation

Spectroscopic techniques are vital for confirming the chemical structure and determining the three-dimensional conformation of 2'-Amino-2'-deoxy-2-chloroinosine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including complex nucleosides like 2'-Amino-2'-deoxy-2-chloroinosine. researchgate.net It provides detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule.

Stereochemical and Structural Characterization: 1D NMR techniques like ¹H and ¹³C NMR provide fundamental information about the number and types of protons and carbons in the molecule. nih.gov For 2'-Amino-2'-deoxy-2-chloroinosine, the chemical shifts and coupling constants of the sugar protons (H1', H2', H3', etc.) are particularly important for determining the stereochemistry at the C2' position (ribo- or arabino- configuration).

Mass Spectrometry (MS) for Molecular Identity and Impurity Profiling

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to identify and quantify impurities. nih.govwaters.com

Molecular Identity and Impurity Profiling: High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the elemental composition of 2'-Amino-2'-deoxy-2-chloroinosine, confirming its molecular formula. thermofisher.com Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragment ions. This fragmentation pattern serves as a fingerprint for the compound and can be used to elucidate its structure. thermofisher.com

MS is also a powerful tool for impurity profiling. thermofisher.comnih.gov It can detect and help identify by-products from the chemical synthesis or degradation products, even at very low levels. thermofisher.com Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation of impurities before they are detected by the mass spectrometer, providing a comprehensive profile of the sample. researchgate.net

UV-Vis Spectroscopy for Concentration Determination and Chromophore Analysis

UV-Vis spectroscopy is a straightforward and widely used method for determining the concentration of nucleosides in solution and for analyzing their chromophoric properties. nih.govresearchgate.net

Concentration Determination and Chromophore Analysis: Nucleosides, including inosine (B1671953) derivatives, possess a purine (B94841) or pyrimidine (B1678525) base which acts as a chromophore, absorbing light in the ultraviolet region of the electromagnetic spectrum. mdpi.comnih.gov The wavelength of maximum absorbance (λmax) is characteristic of the chromophore. For inosine and its derivatives, the λmax is typically around 250-270 nm. nih.govresearchgate.net

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of a solution of 2'-Amino-2'-deoxy-2-chloroinosine at its λmax and using a known molar extinction coefficient, its concentration can be accurately and rapidly determined. This method is routinely used to quantify samples before further experiments. nih.gov Changes in the UV spectrum can also indicate modifications to the chromophore or the formation of adducts. researchgate.net

In Vitro Experimental Models for Analog Activity Evaluation (e.g., cell-based assays for derived analogs)

The evaluation of analogs derived from 2'-Amino-2'-deoxy-2-chloroinosine relies heavily on robust in vitro experimental models to determine their biological activity and potential as therapeutic agents. These models, primarily cell-based assays, are crucial for initial screening, structure-activity relationship (SAR) studies, and mechanism of action investigations. A key approach involves the use of subgenomic replicon systems, particularly for antiviral research against pathogens like the Hepatitis C Virus (HCV). nih.govnih.gov

A cornerstone of this evaluation is the HCV replicon system. nih.gov These systems utilize human hepatoma cell lines, such as Huh-7, that have been engineered to stably harbor a subgenomic HCV RNA molecule. nih.govpubcompare.ai This replicon RNA contains the viral non-structural proteins necessary for replication, including the RNA-dependent RNA polymerase (NS5B), which is a primary target for many nucleoside analogs. nih.govnih.gov The replicon is often designed to include a reporter gene, such as luciferase, allowing for a quantifiable measure of viral replication. pubcompare.ainih.gov When a derivative of 2'-Amino-2'-deoxy-2-chloroinosine is introduced to these cells, its ability to inhibit HCV replication can be measured by a decrease in the reporter signal. pubcompare.ai This methodology allows for high-throughput screening of numerous analogs to identify potent inhibitors. pubcompare.ainih.gov

The potency of an analog is typically expressed as its 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces viral replication by half. pubcompare.ai However, assessing antiviral activity alone is insufficient. It is equally critical to evaluate the cytotoxicity of the compounds to ensure that the observed antiviral effect is not simply a result of cell death. creative-diagnostics.com

To this end, cytotoxicity assays are run in parallel with the activity assays. creative-diagnostics.com Common methods include the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells. promega.compromega.com Other assays, such as those based on the reduction of tetrazolium compounds like MTS, also serve to measure cell viability. nih.gov The results of these assays are used to determine the 50% cytotoxic concentration (CC₅₀), the concentration at which the compound kills 50% of the cells. creative-diagnostics.com

The therapeutic potential of an analog is often summarized by its Selectivity Index (SI), which is the ratio of its cytotoxicity to its activity (CC₅₀/EC₅₀). creative-diagnostics.com A higher SI value is desirable, as it indicates that the compound is effective at inhibiting the target (e.g., a virus) at concentrations that are not harmful to the host cells. creative-diagnostics.com

The development of nucleoside analogs like those derived from 2'-Amino-2'-deoxy-2-chloroinosine requires an understanding of their metabolic activation. These compounds are prodrugs that must be phosphorylated intracellularly to their active 5'-triphosphate form by cellular kinases. nih.gov Therefore, the observed antiviral activity in a cell-based assay is a culmination of the compound's uptake into the cell, its metabolic activation, and its interaction with the viral target. nih.gov Differences in the metabolic efficiency of various cell lines can lead to variations in the observed potency of a given analog. nih.gov

Below is a data table illustrating the type of research findings generated from such in vitro evaluations for representative 2'-substituted nucleoside analogs.

| Compound | Target | Assay System | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| 2'-C-Methyladenosine | HCV NS5B Polymerase | HCV Replicon (Genotype 1b) | 0.25 nih.gov | >100 nih.gov | >400 |

| 2'-O-Methylcytidine | HCV NS5B Polymerase | HCV Replicon (Genotype 1b) | 21 nih.gov | >50 nih.gov | >2.4 |

| 7-Deaza-2'-C-methyladenosine | Tick-Borne Encephalitis Virus | Porcine Kidney Cells | 5.1 science.gov | >50 science.gov | >9.8 |

| 2'-Deoxy-2'-fluorocytidine | HCV NS5B Polymerase | HCV Replicon | Not specified, but EC₉₀ of 5 µM | >100 nih.gov | >20 (based on EC₉₀) |

Future Research Trajectories and Unaddressed Questions

Development of Novel and Efficient Synthetic Routes for 2'-Amino-2'-deoxy-2-chloroinosine

The advancement of research into 2'-Amino-2'-deoxy-2-chloroinosine and its analogs is contingent upon the availability of efficient and scalable synthetic methods. Current strategies for synthesizing related nucleosides often involve multi-step processes that can be complex and yield-limiting. Future research should prioritize the development of more streamlined and cost-effective synthetic routes.

Key challenges in nucleoside synthesis include achieving stereoselective glycosylation to form the crucial β-anomeric bond and the strategic use of protecting groups for the sugar and base moieties. One promising approach for related compounds like 2-chloro-2'-deoxyadenosine (cladribine) starts from the naturally occurring nucleoside 2'-deoxyguanosine (B1662781). google.com This method involves diazotization to replace the 2-amino group with a chloro group, a strategy that could potentially be adapted. google.com Another established method is the anion glycosylation of a purine (B94841) potassium salt with a protected 1-α-chlorosugar, which has been shown to improve stereoselectivity. openaccesspub.org

Enzymatic synthesis presents an attractive alternative to purely chemical methods. Transglycosylation reactions using recombinant nucleoside phosphorylases have been successfully employed to synthesize purine arabinosides. mdpi.com Exploring similar enzymatic strategies could provide a highly specific and efficient route to 2'-Amino-2'-deoxy-2-chloroinosine, potentially reducing the need for extensive protecting group chemistry. Furthermore, recent advances in boron-catalyzed glycosylation for the synthesis of 2-amino-2-deoxy sugars could be adapted, offering a room-temperature method with rapid reaction profiles. chemrxiv.org

Table 1: Comparison of Potential Synthetic Strategies for 2'-Amino-2'-deoxy-2-chloroinosine

| Synthetic Strategy | Potential Starting Materials | Key Steps & Reactions | Anticipated Advantages | Potential Challenges |

|---|---|---|---|---|

| Chemical Synthesis from Deoxyguanosine | 2'-deoxyguanosine | Protection of sugar hydroxyls, Conversion of 6-oxo to a leaving group, Diazotization/chloro-dediazoniation, Amination at C6, Deprotection google.com | Readily available starting material. | Multiple steps, potential for side reactions, harsh reagents. |

| Anion Glycosylation | 2-chloro-6-substituted purine, Protected 2-amino-2-deoxyribosyl chloride | Formation of purine potassium salt, Glycosylation with chlorosugar, Deprotection openaccesspub.org | Potentially high stereoselectivity for β-anomer. | Synthesis of the modified sugar is required. |

| Enzymatic Transglycosylation | A suitable purine base, An arabinose donor (e.g., Ara-U) | Recombinant Nucleoside Phosphorylases (PNP, UP), Arsenolysis to shift equilibrium mdpi.com | High stereospecificity, mild reaction conditions, environmentally benign. | Enzyme stability and substrate specificity need to be determined. |

| Boron-Catalyzed Glycosylation | 2-amino-2-deoxy glycosyl fluoride, Silyl (B83357) ether acceptor | Boron-catalyzed coupling with Troc-protected amino sugar chemrxiv.org | Mild conditions, rapid reactions, streamlined purification. | Applicability to purine nucleosides needs to be established. |

Systematic Exploration of Structure-Activity Relationships for Derived Analogs

A systematic exploration of the structure-activity relationships (SAR) of analogs derived from 2'-Amino-2'-deoxy-2-chloroinosine is crucial for identifying compounds with enhanced potency and selectivity. Based on extensive research on other nucleoside analogs, modifications at several key positions are likely to influence biological activity.

Modifications could target three primary regions of the molecule:

The Purine Base: The 6-position of the inosine (B1671953) ring is a prime site for modification. Replacing the hydroxyl group with various amino acid residues, alkylamines, or aryl-amines could modulate interactions with target enzymes. mdpi.com

The Sugar Moiety: The 2'-amino group offers a handle for derivatization. Acylation or alkylation could alter the molecule's polarity and hydrogen bonding capacity. Furthermore, substitutions at the 4' position of the sugar ring, such as with azido (B1232118) or ethynyl (B1212043) groups, have proven effective in other potent antiviral nucleosides. nih.gov

The 5'-Position: The 5'-hydroxyl group is essential for phosphorylation by cellular kinases. However, creating prodrugs, such as 5'-esters, could enhance cell permeability and bioavailability.

A library of analogs should be synthesized to systematically probe these positions. For example, replacing the 2-chloro substituent with other halogens (fluoro, bromo) could fine-tune the electronic properties of the purine base. nih.gov The resulting analogs would then be evaluated in a panel of biological assays to build a comprehensive SAR profile, which is essential for rational drug design. researchgate.netmdpi.com

Table 2: Proposed Structure-Activity Relationship (SAR) Exploration for Analogs

| Modification Site | Proposed Chemical Variation | Rationale / Expected Impact | Relevant Precedent |

|---|---|---|---|

| C6 of Purine | Substitution with various amino acid amides (e.g., Glycine, Serine) | Modulate binding to target enzymes; may confer resistance to deaminases. | Synthesis of 6-substituted purine arabinosides showed varied antiproliferative activity. mdpi.com |

| C2 of Purine | Replacement of Chloro with Fluoro or Bromo | Altering the electronic character of the purine ring can impact enzyme inhibition. | 2-Bromo-2'-deoxyadenosine (B1615966) shows comparable cytotoxicity to 2-chloro-2'-deoxyadenosine. nih.gov |

| C2' of Sugar | N-acylation or N-alkylation of the amino group | Modify hydrogen bonding potential and steric profile, affecting interaction with kinases or polymerases. | N-acyl protecting groups are common in aminosugar synthesis. chemrxiv.org |

| C4' of Sugar | Introduction of azido, ethynyl, or cyano groups | 4'-substitutions are known to confer potent antiviral activity by acting as chain terminators. | 4'-azidocytidine and 4'-ethynyl-2-fluoro-2'-deoxyadenosine are potent antiviral agents. nih.gov |

| C5' of Sugar | Conversion to 5'-triphosphate or prodrug esters | The 5'-triphosphate is the active form; prodrugs can improve cellular uptake. | Cellular pharmacokinetics of 2-chloro-2'-deoxyadenosine nucleotides have been studied. nih.gov |

Deeper Elucidation of Biochemical and Cellular Pathways Influenced by Nucleoside Analogs

Understanding the precise mechanism of action of 2'-Amino-2'-deoxy-2-chloroinosine is fundamental. It is highly probable that, like many nucleoside analogs, it acts as a prodrug that requires intracellular activation via phosphorylation. The key steps to investigate include:

Intracellular Phosphorylation: Identifying the specific cellular kinases responsible for converting the nucleoside into its monophosphate, diphosphate, and ultimately its active triphosphate form. Deoxycytidine kinase is a common activating enzyme for deoxyadenosine (B7792050) analogs like cladribine (B1669150). nih.gov

Inhibition of Target Enzymes: The resulting triphosphate analog would likely compete with natural deoxynucleoside triphosphates (dNTPs) for incorporation into DNA by DNA polymerases. This incorporation would lead to chain termination or dysfunctional DNA, disrupting replication and repair. nih.gov Another potential target is ribonucleotide reductase, an enzyme crucial for producing the dNTP pool.

Induction of Apoptosis: Disruption of DNA synthesis and the accumulation of DNA strand breaks typically trigger programmed cell death (apoptosis). Investigating the activation of key apoptotic markers, such as caspases and p53, in response to treatment would be critical. Studies on cladribine show it causes an accumulation of cells in the S phase of the cell cycle, consistent with the inhibition of DNA synthesis. nih.govnih.gov

Future research should employ techniques such as high-pressure liquid chromatography (HPLC) to measure the formation of intracellular nucleotide metabolites and cell-based assays to determine the effects on DNA synthesis, cell cycle progression, and the induction of apoptosis. nih.govnih.gov

Table 3: Putative Cellular Targets and Pathway Interactions

| Cellular Process | Putative Molecular Target | Predicted Effect of Active Metabolite | Experimental Validation Approach |

|---|---|---|---|

| Metabolic Activation | Deoxycytidine Kinase (dCK), other nucleoside kinases | Phosphorylation to the active 5'-triphosphate form. | In vitro kinase assays; HPLC analysis of intracellular nucleotides in treated cells. nih.govnih.gov |

| DNA Synthesis | DNA Polymerases (α, δ, ε) | Competitive inhibition; Incorporation leading to DNA chain termination. | In vitro DNA polymerase activity assays; Measurement of DNA synthesis rates (e.g., BrdU incorporation). nih.gov |

| dNTP Pool Maintenance | Ribonucleotide Reductase (RNR) | Inhibition of the reduction of ribonucleotides to deoxyribonucleotides. | RNR activity assays; Measurement of intracellular dNTP pool levels. |

| Cell Cycle Progression | Cyclin-Dependent Kinases (CDKs), Checkpoint proteins | Arrest at the G1/S or S phase boundary due to DNA damage or replication stress. | Flow cytometry analysis of cell cycle distribution. nih.govnih.gov |

| Apoptosis Induction | Caspase cascade, p53 pathway | Activation of programmed cell death pathways in response to irreparable DNA damage. | Western blotting for cleaved caspases and p53 phosphorylation; Annexin V staining. |

Application of Advanced Computational Methods for Predictive Design of Analogues

Advanced computational methods can significantly accelerate the drug discovery process by providing predictive models for the design of novel analogs. For 2'-Amino-2'-deoxy-2-chloroinosine, a computational approach would be invaluable for prioritizing synthetic targets and understanding molecular interactions.

Molecular Docking: This technique can be used to predict the binding modes of 2'-Amino-2'-deoxy-2-chloroinosine triphosphate and its designed analogs within the active sites of key target enzymes like DNA polymerases or viral reverse transcriptases. This would help rationalize SAR data and guide the design of derivatives with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): Once initial SAR data are obtained from a library of analogs, QSAR models can be developed. These mathematical models correlate the chemical structures of the compounds with their biological activities, allowing for the prediction of the potency of virtual, yet-to-be-synthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the analog-enzyme complex over time, helping to assess the stability of the binding and the conformational changes induced upon binding.

Integrating these computational tools into the research workflow would create a feedback loop where computational predictions guide synthetic efforts, and experimental results refine the computational models. This synergy can rationalize the design of analogs with optimized activity and reduced off-target effects.

Investigation of 2'-Amino-2'-deoxy-2-chloroinosine as a Building Block in Complex Biomolecular Constructs

Beyond its potential as a standalone therapeutic agent, 2'-Amino-2'-deoxy-2-chloroinosine can be explored as a unique building block for the synthesis of modified oligonucleotides. The 2'-amino group provides a reactive handle for conjugation that is not present in natural nucleosides.

The first step would be to synthesize the corresponding phosphoramidite (B1245037) derivative of 2'-Amino-2'-deoxy-2-chloroinosine. This phosphoramidite could then be incorporated into specific sites within a DNA or RNA sequence using standard solid-phase oligonucleotide synthesis. aston.ac.uk The resulting modified oligonucleotides could possess novel properties:

Aptamers and Probes: The introduction of the modified nucleoside could alter the three-dimensional structure and binding properties of an oligonucleotide, potentially leading to the development of high-affinity aptamers for diagnostic or therapeutic targets. The 2'-amino group could also serve as a site for attaching fluorescent dyes or other reporter molecules.

Antisense Oligonucleotides: The modification could enhance the stability of oligonucleotides against nuclease degradation or modulate their binding affinity to target mRNA, which are key properties for antisense applications.

DNA Triplex Formation: Modified bases can influence the ability of an oligonucleotide to form triple-helical structures with double-stranded DNA, a strategy explored for gene targeting. aston.ac.uk

The ability to incorporate this analog into DNA and RNA would open up a new toolbox for chemical biologists to probe nucleic acid structure and function and to develop novel biomolecular constructs for a wide range of applications. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2'-Amino-2'deoxy-2-chloroinosine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves diazotization/chloro-dediazoniation of unprotected nucleosides, but this approach often yields impurities (e.g., 6-chloro byproducts) and low overall yields (~27%) . To improve purity, consider alternative halide sources (e.g., acyl chlorides) or nitrite reagents (e.g., tert-butyl nitrite) to minimize side reactions. Post-synthesis purification via reverse-phase HPLC or silica-gel chromatography, coupled with spectroscopic validation (NMR, UV), is critical for confirming structural integrity .

Q. How should researchers characterize the structural and chemical properties of this compound?

- Methodological Answer : Use a combination of UV spectroscopy (to assess π-π* transitions in the nucleobase), IR spectroscopy (to confirm amino and chloro functional groups), and ¹H/¹³C NMR (to resolve sugar puckering and substituent positions). For example, the 2'-amino group can be identified via characteristic NH₂ signals at ~5 ppm in D₂O, while the 2-chloro substituent shifts aromatic proton resonances downfield . Mass spectrometry (ESI-MS) is recommended for verifying molecular weight .

Advanced Research Questions

Q. How do the 2'-amino and 2-chloro modifications influence interactions with DNA repair enzymes or polymerases?

- Methodological Answer : The 2'-amino group introduces steric hindrance and hydrogen-bonding potential, while the 2-chloro substituent may intercalate or distort DNA helix geometry. To study this, perform in vitro polymerase assays using primer-template systems with modified nucleotides. Compare incorporation efficiency (e.g., via gel electrophoresis or radiolabeling) against unmodified controls. Note that 2'-NH₂-ATP analogs show reduced activity in CTP synthase, suggesting steric or electronic incompatibility . For repair enzymes, use fluorescence anisotropy to measure binding affinity to damaged DNA containing the analog .

Q. How can researchers resolve contradictions in reported antitumor efficacy across different cancer cell lines?

- Methodological Answer : Discrepancies may arise from variations in cell line-specific DNA repair mechanisms (e.g., mismatch repair proficiency) or nucleoside transporter expression. Design experiments to:

- Quantify transporter mRNA/protein levels (via qPCR/Western blot) in responsive vs. resistant lines.

- Compare apoptosis markers (e.g., caspase-3 activation) and DNA damage (γ-H2AX foci) post-treatment.

- Use siRNA knockdown of repair enzymes (e.g., ERCC1) to test sensitization effects .

Q. What strategies mitigate impurities during large-scale synthesis of this compound?

- Methodological Answer : Optimize reaction stoichiometry (e.g., excess nitrite source) and temperature control (0–5°C) to suppress diazonium intermediate decomposition. Replace unprotected nucleosides with transiently protected derivatives (e.g., 3'-O-acetyl) to direct regioselectivity. Implement orthogonal purification steps: ion-exchange chromatography to remove charged byproducts, followed by recrystallization in ethanol/water .

Data Analysis & Experimental Design

Q. How should researchers validate the specificity of this compound in targeting DNA synthesis over RNA synthesis?

- Methodological Answer : Conduct competitive inhibition assays with ³H-thymidine (DNA precursor) and ³H-uridine (RNA precursor) in synchronized cell cultures. Measure incorporation rates via scintillation counting. Alternatively, use in vitro transcription/translation systems (e.g., E. coli lysates) to assess RNA polymerase vs. DNA polymerase selectivity .

Q. What controls are essential when studying the compound’s impact on cell cycle progression?

- Methodological Answer : Include:

- Negative controls : Untreated cells and cells treated with non-functional analogs (e.g., 2'-deoxyadenosine).

- Positive controls : Known S-phase blockers (e.g., hydroxyurea).

- Dose-response curves to distinguish cytostatic vs. cytotoxic effects.

- Flow cytometry with propidium iodide to quantify cell cycle arrest (G1/S vs. G2/M) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.